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Introduction

Phosphoglucose isomerase (PGI), also known as glucose-6-phosphate isomerase (GPI) or

phosphohexose isomerase (PHI), is a crucial housekeeping enzyme that catalyzes the

reversible isomerization of D-glucose-6-phosphate (G6P) to D-fructose-6-phosphate (F6P).[1]

[2] This reaction constitutes the second step of glycolysis and is also involved in

gluconeogenesis, playing a vital role in carbohydrate metabolism.[1][2][3] Beyond its

intracellular metabolic function, PGI can be secreted and act as a cytokine known as Autocrine

Motility Factor (AMF), which is implicated in tumor development and metastasis.[1][4][5] Given

its significance in both normal physiology and pathology, particularly in cancer and certain

genetic disorders like hemolytic anemia, the accurate measurement of PGI activity is essential

for researchers in various fields, including metabolism, oncology, and drug discovery.[1][4]

Assay Principle

The activity of phosphoglucose isomerase is typically determined using a coupled enzyme

assay.[1][6][7] In this system, the product of the PGI reaction, glucose-6-phosphate, serves as

a substrate for a coupling enzyme, glucose-6-phosphate dehydrogenase (G6PDH). G6PDH

oxidizes G6P and, in the process, reduces a cofactor. Two common detection methods are

employed:
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Spectrophotometric (UV) Assay: This method uses the natural cofactor NADP+ (β-

Nicotinamide adenine dinucleotide phosphate). G6PDH reduces NADP+ to NADPH, which

can be monitored by the increase in absorbance at 340 nm.[7][8] The rate of this absorbance

change is directly proportional to the PGI activity.

Colorimetric Assay: In this variation, the G6PDH reaction is coupled to the reduction of a

colorless probe or tetrazolium salt (e.g., INT) into a highly colored product.[1][9] The intensity

of the color, which can be measured using a spectrophotometer at a specific wavelength

(commonly 450 nm or 510 nm), is proportional to the amount of NADPH produced, and thus

to the PGI activity.[1][2][6][10]

Experimental Protocols
This section provides detailed methodologies for both a spectrophotometric and a colorimetric

PGI activity assay. It is recommended to run all samples and standards in duplicate or triplicate

for accuracy.[1][6]

Protocol 1: Continuous Spectrophotometric UV Assay
This protocol is based on the principle of monitoring NADPH production at 340 nm.[7]

1. Reagent Preparation

Prepare all reagents in deionized water and keep them on ice.
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Reagent
Stock
Concentration

Preparation Storage

Glycylglycine Buffer 250 mM, pH 7.4

Dissolve Glycylglycine

Free Base in

deionized water,

adjust pH to 7.4 with 1

M NaOH.

4°C

D-Fructose-6-

Phosphate (F6P)
100 mM

Dissolve D-Fructose

6-Phosphate,

Disodium Salt in

deionized water.

-20°C

β-NADP+ 20 mM

Dissolve β-

Nicotinamide Adenine

Dinucleotide

Phosphate, Sodium

Salt in deionized

water. Prepare fresh.

-20°C (light sensitive)

Magnesium Chloride

(MgCl₂)
100 mM

Dissolve Magnesium

Chloride, Hexahydrate

in deionized water.

Room Temperature

Glucose-6-Phosphate

Dehydrogenase

(G6PDH)

50 units/mL

Immediately before

use, dissolve G6PDH

in cold deionized

water.

-20°C (stock)

Sample Variable

Homogenize tissue or

cells in cold assay

buffer (e.g., PGI

Assay Buffer or

Glycylglycine Buffer)

and centrifuge to

remove insoluble

material.[1][2]

-80°C (long term)
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2. Assay Procedure

Set up the reaction by preparing a master mix for the required number of assays. For each

reaction, combine the following in a microcentrifuge tube or directly in a UV-transparent

cuvette:

Reagent Volume per Reaction (µL) Final Concentration

Glycylglycine Buffer (250 mM) 500 42 mM

D-Fructose-6-Phosphate (100

mM)
100 3.3 mM

β-NADP+ (20 mM) 100 0.67 mM

MgCl₂ (100 mM) 100 3.3 mM

G6PDH (50 units/mL) 300 5.0 units

Deionized Water 1800 -

Total Master Mix Volume 2900 -

Equilibrate the spectrophotometer to 25°C and set the wavelength to 340 nm.

Pipette 2.9 mL of the master mix into a cuvette.

Add 0.1 mL of the sample (enzyme solution) to the cuvette and immediately mix by inversion.

[7]

Start recording the absorbance at 340 nm continuously for approximately 5 minutes.

Also, run a blank reaction containing 0.1 mL of deionized water instead of the enzyme

solution to determine the background rate.

3. Data Analysis

Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of

the curve for both the test sample and the blank.
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Subtract the rate of the blank from the rate of the sample to get the corrected rate.

Calculate the PGI activity using the Beer-Lambert law:

Units/mL enzyme = ( (ΔA₃₄₀/min Test - ΔA₃₄₀/min Blank) * Total Volume (mL) * Dilution

Factor ) / ( Molar Extinction Coefficient of NADPH * Light Path (cm) * Volume of Enzyme

(mL) )

The molar extinction coefficient of NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹.[7]

One unit of PGI is defined as the amount of enzyme that converts 1.0 µmole of D-fructose

6-phosphate to D-glucose 6-phosphate per minute at pH 7.4 at 25°C.[7]

Protocol 2: Colorimetric Assay Using a 96-Well Plate
This protocol is adapted from commercially available kits and measures the formation of a

colored product at 450 nm.[2][6]

1. Reagent Preparation

Commercial kits provide specific assay buffers and lyophilized components. Reconstitute

reagents as per the kit's instructions.[2][6]
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Reagent Preparation Storage

PGI Assay Buffer
Allow to come to room

temperature before use.
4°C or -20°C

PGI Substrate (F6P)
Reconstitute with PGI Assay

Buffer.
-20°C (light sensitive)

PGI Enzyme Mix (contains

G6PDH)

Reconstitute with PGI Assay

Buffer.
-20°C

PGI Developer (contains

probe)

Reconstitute with water or

assay buffer.
-20°C (light sensitive)

NADH Standard

Reconstitute with PGI Assay

Buffer to create a stock

solution (e.g., 12.5 mM).

-20°C

Sample

Homogenize tissue (~50 mg)

or cells (~5 x 10⁶) in ~200 µL

of ice-cold PGI Assay Buffer.

Centrifuge at 12,000-13,000 x

g for 5 minutes to collect the

supernatant.[1][2][6]

-80°C (long term)

2. NADH Standard Curve Preparation

Prepare a 1.25 mM NADH standard solution by diluting the stock.[6]

Add 0, 2, 4, 6, 8, and 10 µL of the 1.25 mM NADH standard into a 96-well plate to generate

0, 2.5, 5.0, 7.5, 10, and 12.5 nmol/well standards.[6]

Bring the final volume of each standard well to 50 µL with PGI Assay Buffer.

3. Assay Procedure

Add 1-50 µL of your sample to duplicate wells of a 96-well plate. Adjust the volume to 50 µL

with PGI Assay Buffer.[2]

For samples with potentially high background NADH, prepare a parallel sample blank well.
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Prepare a Reaction Mix for samples and a Background Control Mix for the sample blanks.

For each well:

Component Reaction Mix (µL)
Background Control Mix
(µL)

PGI Assay Buffer 42 44

PGI Enzyme Mix 2 2

PGI Developer 2 2

PGI Substrate 4 0

Add 50 µL of the Reaction Mix to the sample wells and standard wells.

Add 50 µL of the Background Control Mix to the sample blank wells.

Mix well.

Incubate the plate at room temperature, protected from light.[6]

Measure the absorbance at 450 nm (OD₄₅₀) in a kinetic mode every 2-3 minutes.

Alternatively, for an endpoint assay, incubate for 20-60 minutes before reading.[2]

4. Data Analysis

Subtract the 0 nmol NADH standard reading from all standard readings. Plot the NADH

standard curve (nmol/well vs. OD₄₅₀).

For each sample, choose two time points (T₁ and T₂) in the linear range of the reaction.

Calculate the change in absorbance (ΔOD₄₅₀ = OD₂ - OD₁).

Subtract the OD₄₅₀ of the sample blank from the sample OD₄₅₀ to get the corrected

measurement.

Apply the corrected ΔOD₄₅₀ to the NADH standard curve to determine the amount of NADH

(B) generated during the reaction time (ΔT = T₂ - T₁).
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Calculate the PGI activity using the following formula:

PGI Activity (mU/mL) = ( B / (ΔT * V) ) * Dilution Factor

Where:

B is the amount of NADH generated in nmol.

ΔT is the reaction time in minutes.

V is the sample volume added to the well in mL.

One milliunit (mU) is the amount of enzyme that generates 1.0 nmole of NADH per minute

at room temperature.[2]
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Caption: The coupled enzymatic reaction for measuring PGI activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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